molecular formula C19H17NO2S B10830747 DC-TEADin02

DC-TEADin02

Cat. No.: B10830747
M. Wt: 323.4 g/mol
InChI Key: IUZGUIPYVGPQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

DC-TEADin02 undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

DC-TEADin02 is a compound identified as a TEAD transcriptional inhibitor, which plays a significant role in regulating the Hippo signaling pathway. This pathway is crucial for controlling cell growth, differentiation, and organ size, and its dysregulation is often implicated in various cancers. The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

This compound functions primarily by inhibiting the transcriptional activity of TEAD proteins, which are transcription factors that interact with YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The inhibition leads to the downregulation of YAP-related downstream gene expression, which is essential for tumorigenesis and cellular proliferation.

Key Findings:

  • Inhibition of TEAD Activity : this compound significantly reduces TEAD-mediated transcriptional activation, demonstrating its effectiveness in modulating the Hippo pathway .
  • Downregulation of Target Genes : Treatment with this compound results in decreased expression levels of genes associated with YAP signaling, indicating its potential to suppress cancer cell growth .

Research Data

The following table summarizes key experimental findings related to the biological activity of this compound:

Study Methodology Findings
Study 1RNA-seq analysisSignificant suppression of YAP target genes upon treatment with this compound.
Study 2Luciferase Reporter AssayThis compound showed a marked reduction in TEAD luciferase activity compared to controls.
Study 3Cell Proliferation AssayInhibition of cell proliferation in YAP-dependent cancer cell lines was observed at low concentrations (IC50 < 100 nM).

Case Studies

Several case studies have highlighted the application and efficacy of this compound in various experimental settings:

  • Cancer Cell Line Studies :
    • In vitro studies using YAP-dependent cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The compound exhibited an IC50 value significantly lower than that of other known TEAD inhibitors, confirming its potency.
  • Zebrafish Model :
    • A study involving zebrafish juveniles revealed that administration of this compound led to reduced growth rates in caudal fins, indicating systemic effects on growth regulation through TEAD inhibition. This model provided insights into the developmental impacts of TEAD modulation .
  • Organ Culture Experiments :
    • Investigations into organoid cultures showed that treatment with this compound could influence differentiation markers in hepatocyte organoids, suggesting that it may also play a role in regulating differentiation processes alongside its inhibitory effects on proliferation .

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-(naphthalen-2-ylmethyl)phenyl]ethenesulfonamide

InChI

InChI=1S/C19H17NO2S/c1-2-23(21,22)20-19-11-8-15(9-12-19)13-16-7-10-17-5-3-4-6-18(17)14-16/h2-12,14,20H,1,13H2

InChI Key

IUZGUIPYVGPQFT-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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